molecular formula C7H13N3 B1429274 [2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine CAS No. 1262865-38-2

[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine

Cat. No.: B1429274
CAS No.: 1262865-38-2
M. Wt: 139.2 g/mol
InChI Key: FGIBXJBTJBRRHX-UHFFFAOYSA-N
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Description

[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The compound may bind to its target, leading to changes in the target’s function. The specifics of this interaction and the resulting changes would depend on the nature of the target.

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the role of the target within those pathways.

Pharmacokinetics

It is known that the polar nature of the imidazole ring, a similar structure, can improve the pharmacokinetic parameters of compounds .

Result of Action

It is known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and antitumor activities . The specific effects of [2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine would depend on its mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIBXJBTJBRRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296223
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262865-38-2
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262865-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-ethanamine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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